molecular formula C9H8F2N2O B8598287 5-Amino-3,3-difluoro-1-methyl-1,3-dihydro-2h-indol-2-one

5-Amino-3,3-difluoro-1-methyl-1,3-dihydro-2h-indol-2-one

Cat. No. B8598287
M. Wt: 198.17 g/mol
InChI Key: NZKREZAIZZAEIG-UHFFFAOYSA-N
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Patent
US07585878B2

Procedure details

3,3-Difluoro-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one was subjected to a hydrogenation reaction using a Raney-Ni catalyst under a hydrogen stream to obtain 5-amino-3,3-difluoro-1-methyl-1,3-dihydro-2H-indol-2-one.
Name
3,3-Difluoro-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:16])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[N:4]([CH3:14])[C:3]1=[O:15]>[Ni]>[NH2:11][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[N:4]([CH3:14])[C:3](=[O:15])[C:2]2([F:16])[F:1]

Inputs

Step One
Name
3,3-Difluoro-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(N(C2=CC=C(C=C12)[N+](=O)[O-])C)=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(N(C2=CC1)C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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